N-(2-{[(furan-2-yl)methyl](propan-2-yl)amino}ethyl)-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide
Description
This compound is a structurally complex molecule featuring a triazolo[4,3-a]quinazolin-5-one core substituted with a 4-methylbenzyl group at position 4 and a propanamide side chain at position 1. The triazoloquinazolin scaffold is known for its bioactivity in kinase inhibition and antimicrobial applications, while the propanamide linkage and furan heterocycle may enhance solubility and target binding .
Properties
IUPAC Name |
N-[2-[furan-2-ylmethyl(propan-2-yl)amino]ethyl]-3-[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N6O3/c1-21(2)34(20-24-7-6-18-39-24)17-16-31-28(37)15-14-27-32-33-30-35(19-23-12-10-22(3)11-13-23)29(38)25-8-4-5-9-26(25)36(27)30/h4-13,18,21H,14-17,19-20H2,1-3H3,(H,31,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCSLRKIJDNXBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4CCC(=O)NCCN(CC5=CC=CO5)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{(furan-2-yl)methylamino}ethyl)-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethylamine, which is then reacted with isopropylamine to form the intermediate. This intermediate is further reacted with a quinazoline derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, would be considered to make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-(2-{(furan-2-yl)methylamino}ethyl)-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid.
Reduction: The nitro group in the quinazoline core can be reduced to an amine.
Substitution: The amide linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Aminoquinazoline derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Biological Activities
1. Antimicrobial Activity
Research has indicated that compounds containing furan and quinazoline derivatives exhibit antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains and fungi. The incorporation of the furan moiety may enhance the lipophilicity of the compound, facilitating better membrane permeability and biological activity .
2. Anticancer Properties
The quinazoline derivatives are well-documented for their anticancer activities. Compounds similar to N-(2-{(furan-2-yl)methylamino}ethyl)-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide have been shown to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. The triazole component may also contribute to its anticancer efficacy by acting on specific enzyme targets within cancer cells .
3. Anti-inflammatory Effects
Studies suggest that compounds with similar structural features can exhibit anti-inflammatory properties. The furan and triazole rings may modulate inflammatory pathways, providing a therapeutic avenue for treating inflammatory diseases .
Case Studies
Case Study 1: Antimicrobial Testing
A study evaluated the antimicrobial activity of related quinazoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the side chains significantly affected activity levels, suggesting a structure–activity relationship that could be explored further with N-(2-{(furan-2-yl)methylamino}ethyl)-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide .
Case Study 2: Anticancer Activity
In vitro studies on quinazoline derivatives revealed their potential as inhibitors of specific kinases involved in cancer cell proliferation. The study highlighted how structural modifications influenced potency and selectivity against cancer cell lines .
Mechanism of Action
The mechanism of action of N-(2-{(furan-2-yl)methylamino}ethyl)-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of a kinase by binding to its active site, thereby blocking the phosphorylation of downstream targets. This can lead to changes in cellular signaling pathways, ultimately affecting cell function and behavior.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound shares structural motifs with several derivatives reported in recent literature. Key analogs and their distinguishing features are summarized below:
Computational Similarity Analysis
Structural and chemical similarity metrics, such as Tanimoto coefficients and Murcko scaffold analysis, provide insights into its relationship with analogs:
Table 2: Computational Similarity Metrics
Implications :
- The higher Tanimoto score with triazoloquinazolin derivatives (e.g., ) suggests shared pharmacophoric features, while lower scores with tetrazole/biphenyl systems (e.g., ) reflect structural divergence .
Biological Activity
N-(2-{(furan-2-yl)methylamino}ethyl)-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a furan moiety and a triazoloquinazoline core, which are known to contribute to various biological activities. The structural formula can be represented as follows:
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antitumor Activity : Preliminary studies suggest that the triazoloquinazoline scaffold exhibits significant antitumor properties. The presence of the furan group may enhance its interaction with cellular targets involved in cancer progression.
- Antimicrobial Properties : Compounds with similar structural features have shown promising antimicrobial activities against various pathogens. The furan and triazole components are thought to play crucial roles in this activity.
- Anti-inflammatory Effects : Some derivatives of triazoles have been reported to possess anti-inflammatory properties, potentially making this compound a candidate for further investigation in inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of N-(2-{(furan-2-yl)methylamino}ethyl)-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide. Key findings include:
- Furan Moiety : The substitution of the furan ring can significantly affect the compound's potency. Variations in electron-donating or withdrawing groups on the furan ring can modulate its reactivity and interaction with biological targets.
- Triazole Ring : The position and nature of substituents on the triazole ring are critical for enhancing antitumor activity. Studies have shown that specific modifications lead to increased binding affinity to target enzymes involved in tumor growth.
Case Studies
Several studies have explored the biological effects of this compound and its analogs:
- Antitumor Efficacy : A study published in Medicinal Chemistry evaluated various derivatives of triazoloquinazolines and reported IC50 values indicating potent antitumor activity against human cancer cell lines (IC50 values ranging from 0.5 µM to 10 µM) .
- Antimicrobial Testing : Research conducted on related compounds showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that modifications in the side chains can enhance antimicrobial efficacy .
- In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory potential of similar compounds. Results indicated a reduction in inflammatory markers following treatment with triazoloquinazoline derivatives .
Data Tables
| Biological Activity | Compound | IC50 (µM) | Reference |
|---|---|---|---|
| Antitumor | N-(2-{(furan-2-yl)methylamino}ethyl)-3-{...} | 0.5 - 10 | |
| Antimicrobial | Analog A | 15 | |
| Anti-inflammatory | Analog B | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
